molecular formula C11H8ClNO B1354054 5-(4-Chlorophenyl)-2-hydroxypyridine CAS No. 76053-43-5

5-(4-Chlorophenyl)-2-hydroxypyridine

Cat. No. B1354054
CAS RN: 76053-43-5
M. Wt: 205.64 g/mol
InChI Key: CICHMBLPJGYPGW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structure in Chemistry

The compound 5-(4-Chlorophenyl)-2-hydroxypyridine has been utilized in the synthesis and study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibit luminescent properties and show ligand-centered reduction processes, making them significant in the study of redox and absorption properties in inorganic chemistry (Neve et al., 1999).

Reactivity and Synthesis in Organic Chemistry

Research in organic chemistry has explored the synthesis and reactivity of derivatives of 5-chloro-2,4-dihydroxypyridine, a compound related to 5-(4-Chlorophenyl)-2-hydroxypyridine. This includes studying its reactions with bromine and aqueous solutions of hydrobromic and hydrochloric acid, contributing to the understanding of organic synthesis mechanisms (Kolder & Hertog, 2010).

Biologically Active Compounds Development

In the field of medicinal chemistry, derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine have been synthesized and evaluated for their antibacterial and antifungal properties. This research contributes to the development of new pharmacologically active compounds (Karabasanagouda et al., 2009).

Applications in Material Science

Research has also been conducted on 2-hydroxypyridine ester-based liquid crystals, which include derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine. These studies focus on their mesophase behavior and applications in the field of material science, particularly in the development of liquid crystal displays (Hagar et al., 2020).

Anticancer Research

In anticancer research, derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine have been synthesized and tested for their effects on the proliferation and survival of cancer cells, demonstrating potential applications in developing new cancer therapies (Temple et al., 1983).

Iron Chelation in Clinical Conditions

The synthesis and analysis of N-arylhydroxypyridinone derivatives, related to 5-(4-Chlorophenyl)-2-hydroxypyridine, have been explored for their application as iron chelators in clinical conditions like iron overload. This research is significant in the development of treatments for conditions requiring iron chelation therapy (Saghaie et al., 2007).

Safety And Hazards

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Future Directions

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For a specific compound like “5-(4-Chlorophenyl)-2-hydroxypyridine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all these categories, especially if they are novel or not widely studied. If you have access to scientific databases or journals, they can be a great resource for this kind of information. You can also consult material safety data sheets (MSDS) for safety and hazard information.


properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICHMBLPJGYPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437498
Record name 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-hydroxypyridine

CAS RN

76053-43-5
Record name 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-cyano-5-(4-chlorophenyl)-2-pyridinone (4.6 g) and 85% H3PO4 (60 ml) was heated at reflux for 16 hours. The resulting mixture was cooled to room temperature, poured into ice/water and filtered yielding 3.1 g of 5-(4-chlorophenyl)-2-pyridinone as a yellow solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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